molecular formula C12H10N2O5S B1362613 N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide CAS No. 50994-51-9

N-(4-hydroxyphenyl)-4-nitrobenzenesulfonamide

Cat. No. B1362613
CAS No.: 50994-51-9
M. Wt: 294.29 g/mol
InChI Key: NBGPHTAKUGGRHL-UHFFFAOYSA-N
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Patent
US04222948

Procedure details

A mixture of 4-aminophenol (27 g, 0.25 mole) and 4-nitrobenzenesulfonyl chloride (55 g, 0.25 mole) in pyridine (500 ml) was heated under reflux for 4 hours. The reaction mixture was poured in ice water and acidified with acetic acid. The crude product weighed 86 g. Recrystallization from CH3NO2 provided 53 g (73%) of material used in Part B; m.p. 197°-198°.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[N+:9]([C:12]1[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1)([O-:11])=[O:10].C(O)(=O)C>N1C=CC=CC=1>[N+:9]([C:12]1[CH:13]=[CH:14][C:15]([S:18]([NH:1][C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)(=[O:20])=[O:19])=[CH:16][CH:17]=1)([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
55 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Recrystallization from CH3NO2

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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